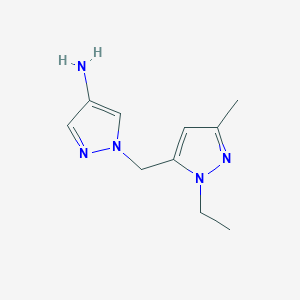

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

CAS No.:

Cat. No.: VC18130847

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N5 |

|---|---|

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]pyrazol-4-amine |

| Standard InChI | InChI=1S/C10H15N5/c1-3-15-10(4-8(2)13-15)7-14-6-9(11)5-12-14/h4-6H,3,7,11H2,1-2H3 |

| Standard InChI Key | GCFFDIPMVBOTQU-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C)CN2C=C(C=N2)N |

Introduction

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are typically synthesized through reactions involving pyrazole rings. For example, the synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline in the presence of a reducing agent. Similarly, the synthesis of other pyrazole derivatives often involves condensation reactions or the use of catalysts to facilitate the formation of the desired compounds .

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been shown to exhibit a range of biological activities, including antioxidant and anticancer properties. For instance, compounds like 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated significant radical scavenging activity and cytotoxic effects against certain cancer cell lines . These activities are attributed to the ability of pyrazole rings to interact with biological targets, such as enzymes and receptors.

Applications of Pyrazole Derivatives

Pyrazole derivatives have applications in medicinal chemistry due to their biological activities. They are used in the development of drugs for treating various conditions, including cancer and infectious diseases . The versatility of pyrazole rings allows them to be modified into different derivatives with specific pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume